Triamcinolone Acetonide-d7 is a stable isotopic derivative of triamcinolone acetonide, which is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The "d7" designation indicates that this compound contains seven deuterium atoms, which are heavy isotopes of hydrogen. This modification enhances the compound's utility in analytical chemistry, particularly in mass spectrometry applications where it serves as an internal standard for quantifying triamcinolone acetonide in various samples.
Triamcinolone Acetonide-d7 is synthesized from triamcinolone acetonide through specific chemical processes that incorporate deuterium. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as Cayman Chemical and MedChemExpress, which provide it for research and analytical purposes.
Triamcinolone Acetonide-d7 falls under the classification of corticosteroids. It is categorized as a synthetic glucocorticoid due to its structural similarity to cortisol, a naturally occurring steroid hormone. This compound is primarily used in pharmacological research and analytical chemistry.
The synthesis of Triamcinolone Acetonide-d7 involves several key steps that typically include oxidation, hydrolysis, and fluorination reactions.
These methods yield high purity and efficiency, making them preferable for laboratory-scale synthesis.
The molecular structure of Triamcinolone Acetonide-d7 can be described using its chemical formula . The presence of deuterium atoms alters the mass of the molecule without affecting its chemical properties significantly.
Triamcinolone Acetonide-d7 participates in various chemical reactions typical for steroid compounds:
These reactions are essential for modifying the compound for specific applications in research and therapeutics.
Triamcinolone Acetonide-d7 exerts its effects primarily through the modulation of gene expression via glucocorticoid receptors:
This mechanism results in reduced inflammation and immune response, making it effective for treating conditions such as allergies, asthma, and autoimmune diseases .
Triamcinolone Acetonide-d7 is utilized primarily in scientific research:
This compound's unique properties make it invaluable for researchers studying glucocorticoids and their effects on human health.
Triamcinolone acetonide-d7 (TA-d7) is a deuterium-labeled isotopologue of the synthetic corticosteroid triamcinolone acetonide (TA). Its molecular formula is C₂₄H₂₄D₇FO₆, with a molecular weight of 441.54 g/mol—7 atomic mass units higher than the non-deuterated parent compound (434.50 g/mol). The deuterium atoms are strategically incorporated at seven positions: the methyl groups of the acetonide moiety (-C(CD₃)₂-) and the carbinol group (-C(O)CD₂OH), as confirmed by its SMILES notation [1] [3] [6]. This isotopic labeling preserves TA’s core structure—a fluorinated pregnane derivative with a cyclic ketal at the C16α/C17α positions—while altering its pharmacokinetic behavior [7].
The rationale for deuterium labeling stems from the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit greater stability than carbon-hydrogen (C-H) bonds due to lower zero-point vibrational energy. This reduces the rate of metabolic cleavage by cytochrome P450 enzymes (particularly CYP3A4), prolonging the compound’s half-life and enabling its use as a tracer in metabolic studies [1] [3]. Unlike non-isotopic analogs, TA-d7 generates distinct mass spectral signatures, facilitating precise quantification in complex biological matrices without interfering with endogenous compounds [6] [8].
Table 1: Key Chemical Properties of TA-d7
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₄D₇FO₆ |
Molecular Weight | 441.54 g/mol |
Deuterium Positions | Acetonide methyls (6D), Carbinol (1D) |
Parent CAS | 76-25-5 (Triamcinolone Acetonide) |
Isotopic Purity | ≥98% (Typical for research-grade) |
Deuterated corticosteroids emerged in the 1970s as tools for elucidating steroid metabolism. Early studies focused on simple deuterated cortisol analogs to track hepatic biotransformation pathways. The development accelerated in the 2000s with advances in synthetic chemistry and mass spectrometry, enabling precise deuteration of complex polycyclic structures like TA [4]. TA-d7 specifically originated from efforts to overcome analytical challenges in quantifying endogenous corticosteroids. Prior methods struggled to distinguish exogenous TA from endogenous glucocorticoids due to structural similarities. By incorporating seven deuterium atoms, TA-d7 provided a unique mass-to-charge ratio (m/z 442.54 for [M+H]⁺ vs. 435.51 for TA), resolving co-elution issues in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [8].
The synthesis typically involves catalytic exchange reactions or deuterated precursors:
TA-d7 serves three primary roles in contemporary drug development:
Table 2: Research Applications of TA-d7
Application | Experimental Model | Key Finding |
---|---|---|
Metabolic Tracability | Rabbit vitreous humor | 22% lower clearance rate vs. TA |
Nanoparticle Delivery | Liposomal TA-d7 in porcine eyes | 3x prolonged retinal residency |
Suprachoroidal Pharmacokinetics | NZW rabbits | Retinal exposure: 460x higher than lens tissue |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: